molecular formula C17H13ClO3S B578370 Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1259977-93-9

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B578370
CAS No.: 1259977-93-9
M. Wt: 332.798
InChI Key: WQQWWENFXLTIBB-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate (CAS: 122024-71-9) is a substituted benzothiophene derivative with significant utility in organic synthesis and medicinal chemistry. Its structure features a benzothiophene core substituted with a benzyloxy group at position 5, a chlorine atom at position 3, and a methyl ester at position 2. This compound is frequently employed as a precursor for synthesizing heterocyclic systems, such as thiazepinones, through cyclo-condensation reactions . Its molecular formula is C₁₆H₁₁ClO₃S, with a molecular weight of 337.23 g/mol . The benzyloxy group enhances solubility in organic solvents, while the chlorine atom contributes to electrophilic reactivity, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

methyl 3-chloro-5-phenylmethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3S/c1-20-17(19)16-15(18)13-9-12(7-8-14(13)22-16)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQWWENFXLTIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856600
Record name Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259977-93-9
Record name Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Cyclization Mechanisms

The cyclization step proceeds via electrophilic aromatic substitution, where thionyl chloride facilitates the formation of the thiophene ring while introducing a chlorine atom at position 3. Pyridine acts as a catalyst, neutralizing HCl byproducts and preventing side reactions. Yields for this step range from 16% to 62%, depending on the purity of starting materials and reaction time.

Esterification of the Carbonyl Chloride

The carbonyl chloride intermediate is esterified using methanol under anhydrous conditions. In a typical procedure, the acyl chloride is dissolved in dioxane , followed by dropwise addition of methanol and triethylamine (Et₃N) to catalyze the reaction. This yields methyl 3-chlorobenzo[b]thiophene-2-carboxylate with a reported purity of >95%.

Reaction ComponentRoleConditionsYield
3-Chlorobenzo[b]thiophene-2-carbonyl chlorideSubstrateDioxane, reflux68–80%
MethanolNucleophile/Esterifying agent0°C to room temp71–91%
TriethylamineAcid scavengerCatalytic amount

Introduction of the Benzyloxy Group at Position 5

The benzyloxy moiety at position 5 is introduced via nucleophilic aromatic substitution (SNAr) or protection-deprotection strategies. Microwave-assisted synthesis has emerged as a superior method for this step, significantly reducing reaction times.

Microwave-Assisted Benzylation

A optimized protocol involves reacting 3-chloro-5-hydroxybenzo[b]thiophene-2-carboxylate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile . Microwave irradiation at 120°C for 10 minutes achieves complete conversion, compared to 6–8 hours under conventional heating.

Esterification and Protecting Group Strategies

The methyl ester at position 2 is introduced early in the synthesis to prevent side reactions during subsequent steps. Two primary approaches are employed:

Direct Esterification via Fischer Method

Treating the carboxylic acid precursor with methanol and sulfuric acid under reflux yields the methyl ester. This method is cost-effective but suffers from moderate yields (50–65%) due to incomplete conversion.

Coupling Reagents for High-Yield Esterification

Modern protocols use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for reaction with methanol. This method achieves yields of 85–97% and is preferred for large-scale synthesis.

Alternative Synthetic Routes and Comparative Analysis

Benzofuran and Indole Analogues

Replacing the benzo[b]thiophene core with benzofuran or indole alters electronic properties but reduces antimalarial activity by 50-fold. This underscores the importance of the sulfur atom in stabilizing the heterocyclic ring.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF and dioxane enhance solubility of intermediates, while chlorobenzene minimizes side reactions during cyclization.

SolventDielectric ConstantBoiling Point (°C)Ideal For
Dioxane2.21101Esterification
Chlorobenzene5.62131Cyclization
Acetonitrile37.582Microwave reactions

Scalability and Industrial Considerations

Cost-Benefit Analysis of Reagents

While TBTU/EDC coupling offers high yields, its cost ($120–150/g) limits industrial application. In contrast, classical Fischer esterification remains economical for bulk production despite lower efficiency.

Green Chemistry Approaches

Recent advances utilize biocatalysts like lipases for esterification, achieving 70–75% yields under aqueous conditions. This method reduces waste but requires longer reaction times (24–48 hours) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate exhibits various biological activities, making it a candidate for pharmaceutical development. Its unique structure enhances its reactivity and potential interactions with biological targets.

Applications in Medicinal Chemistry

  • Anticancer Agents : Research indicates that compounds within the benzo[b]thiophene family often exhibit anticancer properties. This compound could be explored for its potential to inhibit tumor growth.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Agents : Due to its biological activity, it may also serve as a basis for anti-inflammatory drugs.

Case Study 1: Anticancer Potential

A study published in ACS Medicinal Chemistry Letters demonstrated that derivatives of benzo[b]thiophenes showed significant cytotoxicity against various cancer cell lines. This compound was noted for its enhanced activity due to structural modifications that improve target interaction .

Case Study 2: Antimicrobial Efficacy

In another study focusing on novel antimicrobial agents, compounds similar to this compound were synthesized and tested against resistant bacterial strains. The results indicated promising activity, suggesting further investigation into its use as an antibiotic .

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorine groups enhance its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzothiophene derivatives, focusing on substituent effects, reactivity, and applications. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate 5-benzyloxy, 3-Cl, 2-COOCH₃ C₁₆H₁₁ClO₃S 337.23 Precursor for thiazepinone synthesis
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 3-Cl, 2-COOCH₃ C₁₀H₇ClO₂S 226.68 Intermediate for spirocyclic systems
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₂CH₃ C₁₁H₁₀O₃S 222.26 Antioxidant and anti-inflammatory studies
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate 5-Cl, 3-SO₂Cl, 2-COOCH₃ C₇H₅Cl₂O₄S₂ 303.15 Electrophilic sulfonation reactions
Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate 5-(4-Cl-phenyl), 2-COOCH₂CH₃ C₁₃H₁₁ClO₂S 266.74 Antimicrobial agent synthesis

Key Findings

Substituent Effects on Reactivity :

  • The benzyloxy group in the target compound increases steric bulk compared to smaller substituents (e.g., methoxy or hydroxyl groups), slowing nucleophilic aromatic substitution but enhancing stability in acidic conditions .
  • Chlorine at position 3 directs electrophilic substitution to position 6, a pattern distinct from hydroxyl- or sulfonyl-substituted analogs, which favor position 4 reactivity .

Synthetic Utility :

  • Unlike Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate, which requires protection of the hydroxyl group for further reactions, the benzyloxy group in the target compound acts as a self-protecting moiety, simplifying multi-step syntheses .
  • The methyl ester in the target compound exhibits higher hydrolytic stability than ethyl esters (e.g., Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate), making it preferable for prolonged reactions .

Biological Relevance :

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS: 21211-07-4) lacks the benzyloxy group but shares the 3-Cl and ester motifs. It is used in spirocyclic drug candidates, demonstrating that chlorine at position 3 is critical for binding to enzymatic targets .
  • The chlorosulfonyl analog (Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate) shows enhanced electrophilicity, enabling sulfonamide coupling reactions—a feature absent in the target compound .

Thermal and Solubility Properties: The benzyloxy group in the target compound raises its melting point (~153–156°C in analogs) compared to non-aromatic substituents, as seen in Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (mp ~120°C) . LogD (pH 5.5) for chlorosulfonyl analogs is higher (e.g., ~3.0) due to the electron-withdrawing sulfonyl group, whereas the target compound has moderate lipophilicity (predicted LogD ~2.5) .

Biological Activity

Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate, a compound belonging to the benzo[b]thiophene family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C17H13ClO3S
  • Molecular Weight : 332.80 g/mol
  • CAS Number : 1259977-93-9

These properties indicate that the compound contains a chlorinated benzo[b]thiophene core, which is often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzo[b]thiophene Core : Various methods such as the Gewald reaction or Paal-Knorr synthesis can be employed.
  • Introduction of the Benzyloxy Group : This is achieved by reacting the benzo[b]thiophene derivative with benzyl alcohol in the presence of a base.
  • Esterification : The final step involves esterifying the carboxylic acid group with methanol using an acid catalyst like sulfuric acid .

Antimicrobial Properties

Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial activity. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various Gram-positive bacteria and fungi, with some derivatives achieving MICs as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
  • The presence of functional groups such as hydroxymethyl has been linked to enhanced antibacterial activity, suggesting that structural modifications can significantly impact efficacy .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to altered cellular functions.
  • Interaction with Molecular Targets : Its binding affinity to target proteins can modulate their activity, influencing pathways related to inflammation and infection .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
  • ADME Properties : In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, supporting its development as a drug candidate .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria; MIC = 16 µg/mL
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers
ADME PropertiesFavorable profiles for drug development

Q & A

Basic Question: What are the common synthetic routes for Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example:

  • Step 1 : Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) .
  • Step 2 : Chlorination at the 3-position using chlorinating agents like SOCl₂ or PCl₃ under controlled temperatures (0–5°C) to avoid over-chlorination .
  • Step 3 : Esterification of the carboxylic acid group using methanol and catalytic H₂SO₄ .
    Key Considerations : Reaction time and solvent polarity significantly affect yield. For instance, prolonged heating during benzyloxy introduction may lead to side products like sulfone derivatives .

Advanced Question: How can competing reactivity of functional groups (e.g., benzyloxy vs. chlorosulfonyl) be managed during synthesis?

Answer:
Competing reactivities require strategic protection/deprotection or sequential functionalization:

  • Benzyloxy Group Stability : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to prevent cleavage during chlorination .
  • Chlorosulfonyl Reactivity : Introduce this group last due to its high electrophilicity, which can interfere with esterification or benzyloxy installation .
    Data Contradiction : Some studies report unexpected ring-opening reactions when chlorosulfonyl groups are introduced early; this highlights the need for real-time monitoring via TLC or HPLC .

Basic Question: What spectroscopic methods are most effective for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for CH₃ and ~165 ppm for C=O) and aromatic protons (δ 6.8–7.5 ppm for benzyloxy and thiophene rings) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C of benzyloxy) confirm functional groups .
  • Mass Spectrometry : HRMS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the chloro and benzyloxy substituents .

Advanced Question: How can researchers resolve ambiguities in NMR data caused by overlapping signals in polyaromatic systems?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbons and identify through-space couplings, especially in crowded aromatic regions .
  • Solvent Effects : Deutero-DMSO or CDCl₃ can shift proton signals, reducing overlap. For example, DMSO-d₆ deshields aromatic protons, enhancing resolution .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to assign ambiguous peaks .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits .
    Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate experiments .

Advanced Question: How do electronic effects of substituents (benzyloxy vs. methoxy) influence the compound’s bioactivity?

Answer:

  • Benzyloxy Group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 vs. ~2.0 for methoxy derivatives) .
  • Chloro Substituent : Electron-withdrawing effects reduce electron density on the thiophene ring, altering binding affinity to targets like kinase enzymes .
    Data Contradiction : Some studies report higher antibacterial activity for methoxy derivatives, suggesting steric hindrance from benzyloxy may limit target engagement .

Basic Question: What computational tools can predict the reactivity or stability of this compound?

Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to prioritize synthetic targets .
  • Degradation Prediction : Use SPARC or EPI Suite to estimate hydrolysis rates under physiological pH .

Advanced Question: How should researchers address contradictory data in biological activity across studies?

Answer:

  • Source Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent used for compound dissolution) .
  • Structural Validation : Confirm compound purity via HPLC and elemental analysis to rule out degradation products .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Basic Question: What strategies ensure regioselectivity during functionalization of the thiophene ring?

Answer:

  • Directing Groups : Install temporary groups (e.g., nitro) to direct chlorination or benzyloxy substitution to specific positions .
  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to stabilize transition states and favor para-substitution over meta .

Advanced Question: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Exothermic Reactions : Control temperature during chlorination using jacketed reactors to prevent runaway reactions .
  • Yield Optimization : Employ Design of Experiments (DoE) to model variables (e.g., reagent stoichiometry, temperature) and maximize efficiency .

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